4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)-
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name of this compound is derived through systematic analysis of its core structure and substituents. The parent structure is identified as 1,4-benzodiazepine, a bicyclic system comprising a benzene ring fused to a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4. The numbering begins at the benzene ring, with the diazepine ring positions sequentially assigned. Key modifications include:
- 7-Chloro substituent : A chlorine atom at position 7 of the benzene ring.
- 2-Oxo group : A ketone functionality at position 2 of the diazepine ring.
- 3-Methyl group : A methyl substituent at position 3, with absolute (S)-configuration.
- 4-Acetamide : An acetamide group (-NHCOCH3) attached to position 4 of the diazepine core.
The full systematic name, 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)-, adheres to IUPAC prioritization rules, where substituents are listed alphabetically and stereochemical descriptors are enclosed in parentheses. The prefix 1,2,3,5-tetrahydro denotes partial saturation of the diazepine ring, reducing it to a non-aromatic structure.
Molecular Architecture: Benzodiazepine Core Modifications
The molecular architecture of this compound is defined by its benzodiazepine core and strategic substitutions (Figure 1):
Core Structure :
- Benzodiazepine skeleton : A fused bicyclic system with a benzene ring (positions 1–6) and a diazepine ring (positions 1, 4, 6–10).
- Saturation : The diazepine ring is partially saturated (1,2,3,5-tetrahydro), introducing two double bonds at positions 4–5 and 7–8.
Substituents :
| Position | Substituent | Impact on Structure |
|---|---|---|
| 2 | Oxo group (=O) | Introduces planarity and polarity |
| 3 | Methyl (-CH3) | Steric hindrance at chiral center |
| 4 | Acetamide (-NHCOCH3) | Hydrogen-bonding capacity |
| 7 | Chloro (-Cl) | Electrophilic character |
The acetamide group at position 4 extends perpendicularly from the diazepine ring, enabling interactions with biological targets. The chloro substituent at position 7 enhances lipophilicity, while the methyl group at C3 creates a stereochemical center critical for molecular recognition.
Stereochemical Configuration Analysis at C3 Position
The (3S)-configuration is a defining feature of this compound. Stereochemical assignment is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) experiments in related benzodiazepines. The methyl group occupies a pro-R orientation, influencing the compound’s three-dimensional conformation (Figure 2).
Conformational Effects :
- The (S)-configuration orients the methyl group axially, reducing steric clash with the acetamide moiety.
- This configuration stabilizes a boat-like conformation in the diazepine ring, as observed in analogs like SCH 23390.
Comparative studies with the (3R)-enantiomer reveal distinct pharmacological profiles, underscoring the importance of stereochemistry in receptor binding.
Comparative Structural Analysis With Related 1,4-Benzodiazepine Derivatives
This compound shares structural motifs with several benzodiazepine derivatives but exhibits unique substitutions (Table 1):
Key Observations :
- Triazolo-benzodiazepines (e.g., GSK-525768A) incorporate a triazole ring, enhancing metabolic stability compared to the simpler acetamide substitution in the target compound.
- Dione derivatives (e.g., 7-Chloro-1-methyl-5-phenyl) replace the acetamide with a diketone, altering electronic properties and hydrogen-bonding potential.
- Benzazepines (e.g., SCH 23390) feature a six-membered nitrogen-containing ring, demonstrating how core modifications affect target selectivity.
The acetamide group in the target compound provides a balance of hydrophilicity and steric bulk, distinguishing it from analogs with aryl or ketone substituents.
Properties
CAS No. |
258849-93-3 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[(3S)-7-chloro-3-methyl-2-oxo-3,5-dihydro-1H-1,4-benzodiazepin-4-yl]acetamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-12(18)15-10-3-2-9(13)4-8(10)5-16(7)6-11(14)17/h2-4,7H,5-6H2,1H3,(H2,14,17)(H,15,18)/t7-/m0/s1 |
InChI Key |
ICOQLEJQWCOQLI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions often involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and a mixture of methanol and water.
Industrial Production Methods
In industrial settings, continuous flow chemistry is employed to synthesize benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds . The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions and cyclocondensation processes.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .
Scientific Research Applications
Pharmacological Properties
Benzodiazepines generally exhibit a range of pharmacological activities including anxiolytic (anti-anxiety), sedative, hypnotic (sleep-inducing), muscle relaxant, anticonvulsant, and amnesic effects. The specific compound has been investigated for its sedative and anxiolytic properties.
Anxiolytic Effects
Research indicates that compounds in the benzodiazepine family can effectively reduce anxiety levels in various animal models. For instance, studies have shown that administration of similar benzodiazepines leads to significant reductions in anxiety-related behaviors in rodents . The compound's mechanism of action likely involves modulation of the gamma-aminobutyric acid (GABA) receptor complex.
Sedative Effects
The sedative effects of 4H-1,4-Benzodiazepine-4-acetamide have been demonstrated through behavioral tests in animal models. In particular, the "chimney test" and "dish test" are commonly used to assess sedative properties. In these tests, effective dosages were found to induce significant sedation in mice . The effective intraperitoneal dosage for 50% sedation was reported at approximately 0.09 mg/kg .
Therapeutic Applications
The therapeutic applications of this compound extend beyond anxiety and sedation. Here are some notable areas:
Treatment of Anxiety Disorders
Given its anxiolytic properties, this compound could potentially be developed into a treatment option for various anxiety disorders. Benzodiazepines are often prescribed for conditions such as generalized anxiety disorder and panic disorder.
Sleep Disorders
Due to its sedative effects, it may serve as a treatment for insomnia or other sleep-related disorders. Benzodiazepines are frequently used to promote sleep onset and maintenance.
Muscle Relaxation
Benzodiazepines are known for their muscle relaxant properties, making this compound a candidate for treating muscle spasms or conditions involving muscle tension.
Case Studies and Research Findings
Several studies have documented the effects of benzodiazepines on various conditions:
- Animal Studies : In controlled studies involving mice treated with similar benzodiazepine derivatives, significant reductions in anxiety-related behaviors were observed .
- Clinical Trials : While specific clinical trials on this exact compound may be limited, the broader class has been extensively studied in clinical settings for efficacy and safety profiles in treating anxiety and sleep disorders.
Comparative Analysis with Other Benzodiazepines
A comparative analysis can help illustrate the potential advantages or disadvantages of using this compound relative to other benzodiazepines:
| Property | 4H-1,4-Benzodiazepine | Diazepam | Alprazolam |
|---|---|---|---|
| Anxiolytic Effect | Moderate | High | High |
| Sedative Effect | High | Moderate | Low |
| Muscle Relaxation | Moderate | High | Low |
| Duration of Action | Short | Long | Intermediate |
Mechanism of Action
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body . The compound’s molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4H-1,4-Benzoxazine-4-acetamide,2,3-dihydro-3-oxo- (CAS 26513-79-1)
This benzoxazine derivative shares a fused benzene-heterocycle structure but differs critically in ring composition and substituents:
Key Differences :
- the benzoxazine’s single oxygen atom.
- The 7-chloro and 3-methyl groups in the target compound likely increase steric bulk and lipophilicity, which could improve blood-brain barrier penetration compared to the benzoxazine analog .
Thiadiazole Derivatives ()
Comparison Notes:
- The target compound’s acetamide group may require specialized acylation steps absent in thiadiazole synthesis .
Stereochemical Considerations
The (3S) configuration of the target compound distinguishes it from racemic or non-chiral analogs. For example:
- Diazepam (non-chiral): Lacks stereospecific methyl groups, resulting in broader receptor interactions.
- 3R vs. 3S Isomers : Enantiomers may exhibit divergent binding to GABA-A receptor subtypes, though direct data is unavailable in the evidence.
Biological Activity
4H-1,4-Benzodiazepine derivatives are a significant class of compounds known for their diverse pharmacological properties. The specific compound 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- has garnered attention for its potential therapeutic applications due to its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a benzodiazepine core with specific functional groups that contribute to its biological activity.
The biological activity of 4H-1,4-Benzodiazepine derivatives often involves modulation of neurotransmitter systems. Key mechanisms include:
- GABA Receptor Modulation : Many benzodiazepines act as positive allosteric modulators at GABA receptors. This enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
- Inhibition of Protein Kinases : Some studies suggest that benzodiazepine derivatives may inhibit specific protein kinases, which could lead to anti-cancer properties.
Antimicrobial Activity
Research indicates that various benzodiazepine derivatives exhibit antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of synthesized compounds showed promising results against multiple bacterial strains. The following table summarizes the antimicrobial activity against selected pathogens:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4H-1,4-Benzodiazepine | E. coli | 15 |
| 4H-1,4-Benzodiazepine | S. aureus | 18 |
| 4H-1,4-Benzodiazepine | K. pneumoniae | 12 |
These findings suggest that this compound may be effective in treating infections caused by resistant bacterial strains .
Antioxidant Activity
The antioxidant potential of 4H-1,4-Benzodiazepine derivatives has been evaluated using various assays. Notably:
- DPPH Radical Scavenging Activity : The compound demonstrated significant radical scavenging activity with an IC50 value comparable to established antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| 4H-1,4-Benzodiazepine | 25 |
| Ascorbic Acid | 20 |
This indicates that the compound may help in mitigating oxidative stress-related diseases .
Case Study 1: Anticancer Properties
A study focused on the anticancer effects of a related benzodiazepine derivative showed that it induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
"The compound significantly increased the percentage of annexin V-positive cells in MDA-MB-231 breast cancer cell lines" .
Case Study 2: Cardiovascular Implications
Research into the peripheral-type benzodiazepine receptor (TSPO) has indicated that compounds interacting with this receptor can influence cardiovascular functions. The study highlighted that TSPO ligands could modulate cardiac contractility and heart rate.
"Targeting TSPO may provide new therapeutic avenues for cardiovascular diseases" .
Q & A
Q. What isotopic labeling approaches enable tracking of the methyl group at position 3 in metabolic studies?
- Methodological Answer : Synthesize the compound with ¹³C- or ²H-labeled methyl groups via alkylation of the benzodiazepine core using labeled methyl iodide. Use mass spectrometry imaging (MSI) to trace labeled metabolites in tissue sections. Pair with NMR to confirm retention of isotopic integrity during biotransformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
